molecular formula C18H21F2NO2 B2883749 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione CAS No. 2097861-36-2

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione

Cat. No. B2883749
CAS RN: 2097861-36-2
M. Wt: 321.368
InChI Key: SIIDNMRDWWCTFN-UHFFFAOYSA-N
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Description

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione, commonly known as DASO 6, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This spirocyclic compound has a unique structure that makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of DASO 6 involves its interaction with the GABAergic system. It has been shown to enhance the activity of GABA receptors by increasing the affinity of GABA for its binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DASO 6 has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability. This has been shown to have an anxiolytic effect, reducing anxiety in animal models. DASO 6 has also been found to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DASO 6 in lab experiments is its specificity for the GABAergic system. It has been shown to enhance the activity of GABA receptors without affecting other neurotransmitter systems. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of using DASO 6 is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for the research of DASO 6. One area of research is in the development of new drugs based on the structure of DASO 6. The modulatory effect of DASO 6 on the GABAergic system makes it a potential candidate for the development of new anxiolytic and anticonvulsant drugs. Another area of research is in the study of the mechanism of action of DASO 6. Further research is needed to fully understand how DASO 6 interacts with the GABAergic system and how this interaction leads to its physiological effects. Finally, there is a need for more studies to investigate the safety and toxicity of DASO 6, particularly in human subjects.

Synthesis Methods

The synthesis of DASO 6 involves a multi-step process that starts with the reaction of 1,1-difluoro-2,3-epoxypropane with piperidine to form 1,1-difluoro-6-azaspiro[2.5]octane. The next step involves the reaction of this intermediate with 1,5-diphenylpentane-1,5-dione to form DASO 6. The synthesis of DASO 6 is a relatively simple and efficient process that can be performed on a large scale.

Scientific Research Applications

DASO 6 has been studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where DASO 6 has been found to have a modulatory effect on the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are important for the regulation of neuronal excitability. This makes DASO 6 a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO2/c19-18(20)13-17(18)9-11-21(12-10-17)16(23)8-4-7-15(22)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIDNMRDWWCTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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